molecular formula C39H64O4SSi B13862223 3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate

3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate

Cat. No.: B13862223
M. Wt: 657.1 g/mol
InChI Key: CIRQSCLRWNKNCD-TXVZDHILSA-N
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Description

3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate is a complex organic compound with the molecular formula C39H64O4SSi and a molecular weight of 657.07 g/mol. This compound is used as a building block in various chemical syntheses and has applications in pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate involves multiple steps. One common method starts with the protection of the hydroxyl group of cholesterol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole . The resulting intermediate is then subjected to further reactions to introduce the 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate group .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including protection-deprotection strategies and the use of various reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to replace the tert-butyldimethylsilyl group.

Common Reagents and Conditions

    Oxidation: PCC, DMP

    Reduction: LiAlH4

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of cholesterol metabolism and related biochemical pathways.

    Medicine: Investigated for its potential role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate involves its interaction with specific molecular targets and pathways. The compound can modulate cholesterol metabolism by inhibiting or activating enzymes involved in the biosynthesis and degradation of cholesterol. Additionally, it may interact with cellular receptors and signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (3Beta)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol: A related compound with similar structural features but different functional groups.

    Campesterol: Another sterol with structural similarities but distinct biological activities.

Uniqueness

3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C39H64O4SSi

Molecular Weight

657.1 g/mol

IUPAC Name

[6-[(3S,8S,9S,10R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl] benzenesulfinate

InChI

InChI=1S/C39H64O4SSi/c1-27(16-21-35(37(5,6)40)42-44(41)30-14-12-11-13-15-30)32-19-20-33-31-18-17-28-26-29(43-45(9,10)36(2,3)4)22-24-38(28,7)34(31)23-25-39(32,33)8/h11-15,17,27,29,31-35,40H,16,18-26H2,1-10H3/t27?,29-,31-,32+,33-,34-,35?,38-,39-,44?/m0/s1

InChI Key

CIRQSCLRWNKNCD-TXVZDHILSA-N

Isomeric SMILES

CC(CCC(C(C)(C)O)OS(=O)C1=CC=CC=C1)[C@H]2CC[C@@H]3[C@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[Si](C)(C)C(C)(C)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OS(=O)C1=CC=CC=C1)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

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